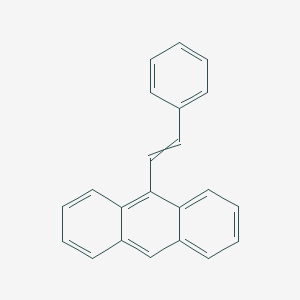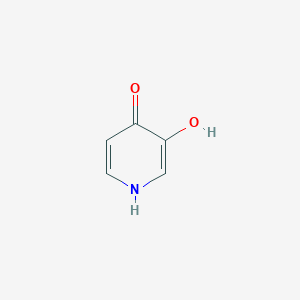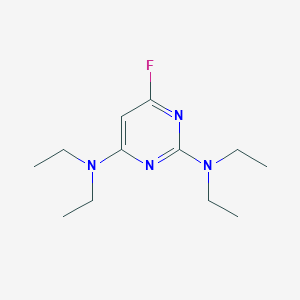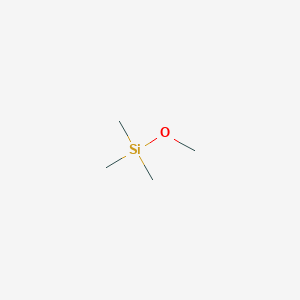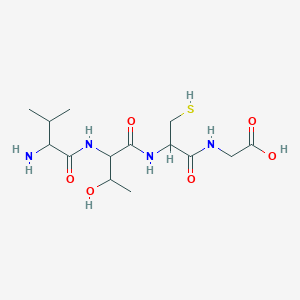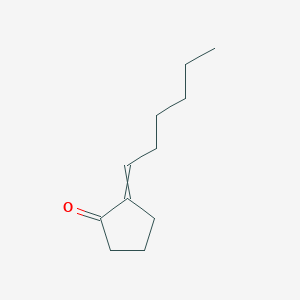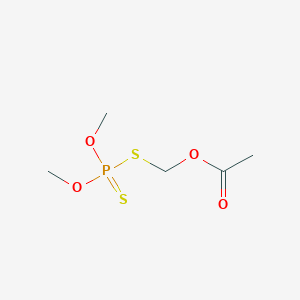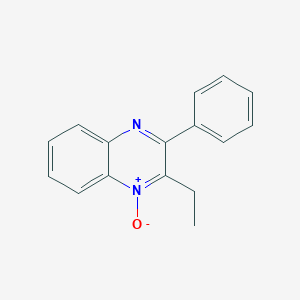
2-Ethyl-3-phenylquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-phenylquinoxaline 1-oxide (also known as EPO or Ethoxyquine) is a synthetic compound that has been widely used in scientific research due to its antioxidant and neuroprotective properties. It was first synthesized in the 1970s and has been extensively studied since then.
作用机制
The mechanism of action of EPO is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EPO has also been shown to modulate various signaling pathways involved in inflammation and cell death.
生化和生理效应
EPO has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using EPO in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, EPO has limited bioavailability and can be toxic at high concentrations, which can make it challenging to use in some experiments.
未来方向
There are several future directions for EPO research, including investigating its potential therapeutic effects in neurodegenerative diseases, exploring its mechanism of action, and optimizing its synthesis and delivery methods. Additionally, EPO could be used in combination with other compounds to enhance its antioxidant and neuroprotective properties. Further research is needed to fully understand the potential of EPO in various applications.
In conclusion, 2-Ethyl-3-phenylquinoxaline 1-oxide is a synthetic compound that has been extensively studied for its antioxidant and neuroprotective properties. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.
合成方法
EPO can be synthesized by reacting 2-ethylquinoxaline with phenylhydrazine in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to yield EPO. This method has been optimized over the years to increase the yield and purity of EPO.
科学研究应用
EPO has been widely used in scientific research due to its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. EPO has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
10130-26-4 |
|---|---|
产品名称 |
2-Ethyl-3-phenylquinoxaline 1-oxide |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-ethyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18(14)19/h3-11H,2H2,1H3 |
InChI 键 |
RYLWQDCMUCJRHE-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
规范 SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
同义词 |
2-Ethyl-3-phenylquinoxaline 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



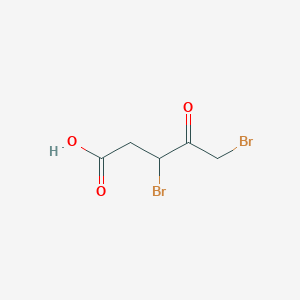
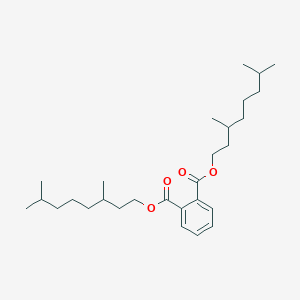
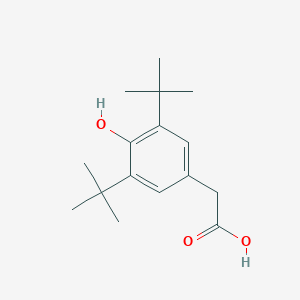
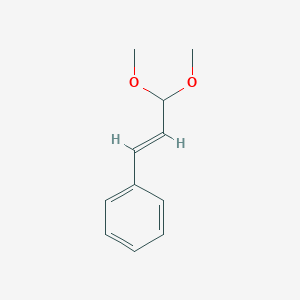

![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
